5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate
Description
Properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 2,2-difluoropentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-5-16-9(15)11(12,13)7-6-8(14)17-10(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMELFOLPHKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Pentanedioate Esters
A common approach involves fluorinating a pre-formed pentanedioate ester. For example, diethyl pentanedioate may undergo electrophilic fluorination using reagents like Selectfluor® or Deoxo-Fluor. The reaction typically proceeds in anhydrous dichloromethane at −10°C to 25°C, yielding the difluorinated product after 12–24 hours. Challenges include over-fluorination and ester group degradation, necessitating precise stoichiometry.
Example Protocol
-
Dissolve diethyl pentanedioate (1.0 equiv) in CH₂Cl₂.
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Add Deoxo-Fluor (2.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 18 hours.
-
Quench with aqueous NaHCO₃ and extract with EA.
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | ≥95% |
| Key Impurity | Monofluorinated byproduct |
Stepwise Esterification and Fluorination
This method prioritizes fluorination before introducing the tert-butyl group. Starting with pentanedioic acid, one carboxylic acid is protected as an ethyl ester, followed by fluorination and subsequent tert-butyl esterification.
Critical Steps
-
Fluorination : Use DAST (diethylaminosulfur trifluoride) at −78°C to minimize side reactions.
-
Esterification : Employ DCC/DMAP coupling for tert-butyl ester formation to avoid acid-sensitive conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance fluorination reagent activity but may compromise ester stability. Lower temperatures (−20°C to 0°C) improve selectivity for difluorination over mono- or tri-fluorination.
Comparative Data
| Solvent | Temp (°C) | Yield (%) | Selectivity (Di:MonO) |
|---|---|---|---|
| CH₃CN | 0 | 68 | 8:1 |
| THF | −20 | 72 | 12:1 |
| DMF | 25 | 55 | 4:1 |
Catalytic Approaches
Lewis acids like BF₃·OEt₂ accelerate fluorination by polarizing the carbonyl group. For example, BF₃-catalyzed reactions with N-fluorobenzenesulfonimide (NFSI) achieve 80% yield in 6 hours.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates difluorinated products from monofluorinated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >99% purity.
Spectroscopic Analysis
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¹⁹F NMR : Peaks at δ −120 to −125 ppm confirm geminal difluorination.
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HRMS : [M+H]+ calc. for C₁₂H₁₉F₂O₄: 273.1245; found: 273.1248.
Industrial-Scale Considerations
Cost-Efficiency of Fluorinating Agents
While Deoxo-Fluor offers high yields, its cost drives interest in alternatives like XtalFluor-E. Bulk use of HF-pyridine complexes reduces expenses but requires specialized equipment for safe handling.
| Reagent | LD₅₀ (mg/kg) | Waste Generated (kg/kg product) |
|---|---|---|
| DAST | 12 (oral) | 3.2 |
| Selectfluor® | 350 (oral) | 1.8 |
| HF-Pyridine | 50 (dermal) | 2.5 |
Challenges and Mitigation Strategies
Ester Hydrolysis During Fluorination
The tert-butyl ester’s sensitivity to acidic fluorination conditions necessitates temporary protection (e.g., trimethylsilyl groups) or using milder reagents like TBAF (tetrabutylammonium fluoride).
Regioselectivity in Unsymmetrical Systems
For non-geminal fluorination, directing groups (e.g., hydroxyl or amine) guide fluorine placement. Computational modeling (DFT) aids in predicting reactive sites.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and NFSI enables room-temperature reactions with 75% yield and minimal byproducts.
Biocatalytic Fluorination
Engineered fluorinases from Streptomyces cattleya catalyze C–F bond formation in aqueous buffers, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of difluoropentanedioic acid.
Reduction: Formation of difluoropentanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate typically involves the reaction of suitable precursors through esterification or acylation processes. The presence of the difluoro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Organic Synthesis
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound's structural characteristics make it suitable for the design of novel therapeutic agents. For instance, derivatives of difluorinated compounds have been shown to exhibit enhanced biological activity against specific targets, including enzymes and receptors involved in disease processes. Research indicates that such modifications can lead to improved potency and selectivity in drug candidates .
Materials Science
In materials science, compounds like 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate are explored for their potential use in polymer chemistry. The incorporation of fluorinated moieties can impart desirable properties such as increased thermal stability and chemical resistance to polymers. This application is particularly relevant in the development of coatings and advanced materials for industrial use .
Case Study 1: Synthesis of Antiviral Agents
A study investigated the use of difluorinated compounds in the synthesis of antiviral agents targeting HIV. Researchers synthesized various derivatives using 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate as a key intermediate. The resulting compounds demonstrated promising activity against viral replication, showcasing the potential of this compound in pharmaceutical applications .
Case Study 2: Development of Fluorinated Polymers
Another research project focused on the application of fluorinated compounds in creating high-performance polymers. By incorporating 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate into polymer matrices, scientists achieved materials with enhanced durability and resistance to solvents. These advancements are crucial for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Compound QI-2525: 1-tert-Butyl 3-Ethyl 5,5-Difluoro-4-oxopiperidine-1,3-dicarboxylate
- CAS : 1356338-74-3, MFCD21601893 , Purity : 95% (Combi-Blocks, 1997) .
- Structural Differences :
- Features a piperidine ring instead of a linear pentanedioate chain.
- Contains a 4-oxo group and 5,5-difluoro substituents.
- Applications : Likely used as an intermediate in synthesizing fluorinated heterocycles for drug discovery. The oxo group may enhance reactivity in nucleophilic substitutions.
Compound SH-7679: 5-(tert-Butyl) 1-Ethyl 2,2-Difluoropentanedioate
- CAS : 1782101-23-8, MFCD32900091 , Purity : 96% (Combi-Blocks, 1997) vs. 98% (BLD Pharm Ltd., 2023) .
- Key Comparison :
- Same core structure as the target compound but with a slightly lower purity in Combi-Blocks’ catalog.
- Highlights supplier-specific variations in synthesis or purification protocols.
Compound QK-0721: 1-tert-Butyl 3-Ethyl 5,5-Difluoropiperidine-1,3-dicarboxylate
Compound QE-2429: tert-Butyl (4R)-4-Ethyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate
- CAS : 1417287-40-1, MFCD28502421 , Purity : 95% .
- Structural Differences :
- Contains an oxathiazolidine ring with a sulfone group (2,2-dioxo).
- Chiral center at the 4-position (R-configuration).
- Applications: Potential use in asymmetric synthesis or as a sulfonylating agent.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Purity | Key Structural Features | Applications |
|---|---|---|---|---|---|
| 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate | 1782101-23-8 | C₁₉H₁₈Cl₂N₂ | 98% | Linear pentanedioate, 2,2-difluoro | Medicinal chemistry, polymers |
| QI-2525 | 1356338-74-3 | C₁₃H₁₉F₂NO₅ | 95% | Piperidine ring, 4-oxo, 5,5-difluoro | Fluorinated heterocycle synthesis |
| QK-0721 | 1356339-26-8 | C₁₃H₂₁F₂NO₄ | 95% | Piperidine ring, 5,5-difluoro | Drug intermediates |
| QE-2429 | 1417287-40-1 | C₁₀H₁₇NO₄S | 95% | Oxathiazolidine ring, sulfone, chiral | Asymmetric synthesis |
Research Findings and Functional Insights
- Fluorine Substitution: The 2,2-difluoro groups in 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate enhance metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
- Piperidine vs. Pentanedioate : Piperidine-based compounds (QI-2525, QK-0721) exhibit ring strain that may increase reactivity but reduce stability compared to the linear pentanedioate structure .
Biological Activity
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is a synthetic compound with potential applications in various biological systems. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-(tert-butyl)-1-ethyl-2,2-difluoropentanedioate. Its molecular formula is C12H18F2O4, and it has a molecular weight of approximately 270.27 g/mol. The structural formula can be represented as follows:
The biological activity of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is primarily attributed to its ability to interact with various molecular targets through its functional groups. The difluoromethylene moiety enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It might interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Research indicates that 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro.
- Neuroprotective Effects : Some studies indicate it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects against oxidative stress |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates key metabolic enzymes | |
| Receptor Binding | Interacts with specific cell surface receptors | |
| Signal Transduction | Affects downstream signaling pathways |
Case Studies
-
Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess viability.
- Results : IC50 values were calculated to be around 15 µM.
-
Neuroprotection Research : In a model of oxidative stress using SH-SY5Y neuronal cells, the compound exhibited protective effects against hydrogen peroxide-induced cell death.
- Methodology : Neuronal cells were pre-treated with the compound before exposure to oxidative stress.
- Results : Cell survival increased by approximately 40% compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification and fluorination steps. For purity optimization, employ fractional distillation or preparative HPLC. A factorial design approach (e.g., varying temperature, catalyst loading, and reaction time) can systematically identify optimal conditions. For example, a 2³ factorial design (8 experiments) reduces trial-and-error while capturing interactions between variables . Computational pre-screening of reaction pathways (e.g., using quantum chemical calculations) can further guide experimental prioritization .
| Variable | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 65 vs. 82 |
| Catalyst (mol%) | 1.0 | 2.5 | 70 vs. 78 |
| Reaction Time (h) | 6 | 12 | 68 vs. 80 |
Q. Which spectroscopic techniques are most reliable for characterizing 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate?
- Methodological Answer :
- ¹⁹F NMR : Resolves difluoro groups (δ ~ -110 to -120 ppm) and confirms regioselectivity.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₁H₁₇F₂O₄) with ppm-level accuracy.
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
- Cross-referencing with structurally similar tert-butyl esters (e.g., ) ensures consistency in spectral interpretation.
Q. What safety protocols should be followed given limited toxicity data for this compound?
- Methodological Answer :
- Assume acute toxicity due to structural analogs (e.g., tert-butyl derivatives) and implement PPE (gloves, goggles, fume hood).
- Conduct preliminary ecotoxicity assays (e.g., Daphnia magna immobilization tests) to assess environmental risks .
- Use computational tools (e.g., QSAR models) to predict toxicity endpoints until experimental data is available.
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the optimization of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate synthesis?
- Methodological Answer :
- Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states and intermediates, reducing experimental iterations.
- Machine learning (ML) models trained on fluorination reaction datasets predict optimal solvent-catalyst pairs. For example, ICReDD’s workflow integrates computed activation energies with experimental validation, achieving a 40% reduction in optimization time .
Q. What solvent systems maximize solubility and reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Use Hansen solubility parameters (δD, δP, δH) to screen solvents. Polar aprotic solvents (e.g., DMF, THF) typically enhance solubility.
- Dielectric constant (ε) and Kamlet-Taft parameters (β, α) correlate with reaction rates. For fluorinated esters, solvent basicity (β > 0.5) stabilizes transition states .
Q. How do steric and electronic effects of the tert-butyl group influence degradation pathways under hydrolytic conditions?
- Methodological Answer :
- Conduct pH-dependent hydrolysis studies (pH 3–10) with LC-MS monitoring. The tert-butyl group’s steric bulk retards nucleophilic attack at the adjacent ester carbonyl, favoring degradation via β-elimination.
- Compare activation energies (ΔG‡) using DFT calculations (e.g., B3LYP/6-31G*) to quantify electronic effects .
Q. Can 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate serve as a monomer for fluorinated polyesters?
- Methodological Answer :
- Evaluate copolymerization with diols (e.g., ethylene glycol) via melt polycondensation. Monitor molecular weight (GPC) and thermal stability (TGA).
- The difluoro moiety enhances hydrophobicity and dielectric properties, making it suitable for specialty coatings or membranes .
Q. How to resolve contradictions in reported yields for esterification steps across literature studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
